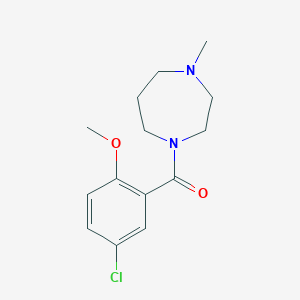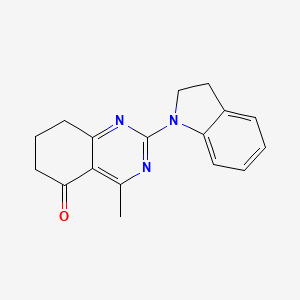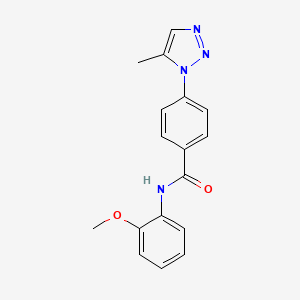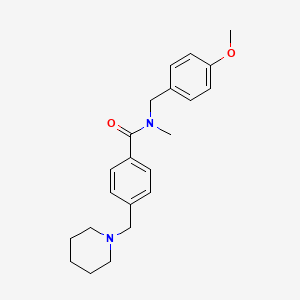
1-(5-chloro-2-methoxybenzoyl)-4-methyl-1,4-diazepane
Descripción general
Descripción
"1-(5-chloro-2-methoxybenzoyl)-4-methyl-1,4-diazepane" is a chemical compound that belongs to the class of organic compounds known as diazepanes. These compounds contain a seven-membered heterocycle with two nitrogen atoms. The specific structure of interest incorporates a 5-chloro-2-methoxybenzoyl group attached to a 4-methyl-1,4-diazepane ring, indicating a complex molecule with potential for diverse chemical reactivity and properties.
Synthesis Analysis
The synthesis of related diazepane derivatives often involves multistep reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of similar compounds has been reported through the reaction of formaldehyde and diamines with substituted benzenediazonium chlorides, leading to complex diazepane derivatives with potential for further modification and study (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
The molecular structure of diazepane derivatives can be complex, with significant variability in their three-dimensional conformation. Crystal structure analysis through techniques such as X-ray diffraction provides insights into the arrangement of atoms within the molecule, revealing aspects like bond lengths, angles, and molecular symmetry. For example, studies have shown that diazepane derivatives can exhibit chair conformations and display disorder within certain groups, highlighting the intricate details of their molecular structure (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Diazepane derivatives undergo a variety of chemical reactions, including reactions with alcohols to form alkyl formates and cyclopropane formations through additions to electron-poor alkenes (Smith & Stevens, 1979). These reactions are influenced by substituents, indicating a rich chemistry that allows for the synthesis of a wide range of compounds with diverse properties and applications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the behavior of chemical compounds. Although specific data on "1-(5-chloro-2-methoxybenzoyl)-4-methyl-1,4-diazepane" are not provided, analogous compounds show varied physical properties based on their molecular structure and substituent effects. These properties can affect their reactivity, stability, and potential applications in different fields.
Chemical Properties Analysis
The chemical properties of diazepane derivatives, including reactivity, stability, and interaction with other molecules, are determined by their molecular structure. Functional groups, such as the methoxycarbonyl and chloro substituents, play significant roles in defining these properties. Studies on similar compounds reveal insights into their reactivity patterns, such as carbene formation, nucleophilic substitutions, and interactions with nucleophiles, showcasing the versatility and potential of diazepane derivatives for further chemical exploration (Gvozdev et al., 2021).
Aplicaciones Científicas De Investigación
Formation and Reactions of Related Carbenes:
- Carbenes similar to the one , like chloro-methoxy-carbene, are known to form from certain diazirines and can fragment to yield products like carbon monoxide and methyl chloride. They can also add to electron-poor alkenes to create cyclopropanes, demonstrating their potential in synthetic chemistry (Smith & Stevens, 1979).
Catalytic Applications:
- Manganese(III) complexes with ligands similar to 1,4-diazepane have been studied for their role in catalyzing olefin epoxidation. This indicates potential applications in catalysis and organic synthesis (Sankaralingam & Palaniandavar, 2014).
Synthesis of Bicyclic σ Receptor Ligands:
- Research into synthesizing bicyclic σ receptor ligands from related compounds has been conducted. Such studies are significant for developing new pharmaceuticals and understanding receptor interactions (Geiger et al., 2007).
Photochemical Studies:
- The photochemistry of compounds similar to 1,4-diazepane, such as dipropylcarbene, has been explored. This research can inform the understanding of chemical reactions under light exposure and their applications (Tae, Zhu, Platz, Pezacki & Warkentin, 1999).
Benzodiazepine Receptor Binding Studies:
- Studies on compounds structurally related to 1,4-diazepane have shown their potential for high affinity to the benzodiazepine receptor, which is crucial for developing new neurological medications (Nakao et al., 1990).
Synthesis of Dibenzo-1,4-diazepin-1-one Derivatives:
- The synthesis of dibenzo-1,4-diazepin-1-one derivatives, which share a common structural feature with the compound , highlights the compound's potential in synthetic organic chemistry (Wang, Bao, Wang, Li, Chen & Han, 2014).
Matrix Photochemistry Studies:
- The study of diazocyclohexadienones and their derivatives' matrix photochemistry can provide insights into the behavior of similar compounds under different conditions, which is valuable for material science and photochemistry (Schweig, Baumgartl & Schulz, 1991).
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-16-6-3-7-17(9-8-16)14(18)12-10-11(15)4-5-13(12)19-2/h4-5,10H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKKKTJJYXAWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4614482.png)
![4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4614489.png)
![N,N-diethyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4614491.png)
![2-{[(4-sec-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4614494.png)
![4-ethoxybenzaldehyde (5-{[2-(2-adamantyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B4614501.png)
![N-(4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4614513.png)
![N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-3-methylbutanamide](/img/structure/B4614524.png)
![4-[(4-methoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B4614526.png)
![1-(2-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4614533.png)
![4-ethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4614548.png)


![2-[4-(3-isoxazolylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4614571.png)